2-Ethyl-3-methyl-1-hexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66794-04-5 |

|---|---|

Molecular Formula |

C9H20O |

Molecular Weight |

144.25 g/mol |

IUPAC Name |

2-ethyl-3-methylhexan-1-ol |

InChI |

InChI=1S/C9H20O/c1-4-6-8(3)9(5-2)7-10/h8-10H,4-7H2,1-3H3 |

InChI Key |

DXXCMAAACWSRPE-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(CC)CO |

Origin of Product |

United States |

Foundational & Exploratory

"2-Ethyl-3-methyl-1-hexanol" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Ethyl-3-methyl-1-hexanol

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound (CAS No: 66794-04-5). As a C9 branched-chain primary alcohol, this compound holds potential for applications in specialty solvents, plasticizers, and as a precursor in fine chemical synthesis, analogous to structurally related industrial alcohols. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational models, established principles of organic chemistry, and experimental data from closely related structural analogs, primarily 2-ethyl-1-hexanol. The document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential applications.

Molecular Identity and Physicochemical Properties

This compound is a chiral, branched-chain aliphatic alcohol. Its structure consists of a hexanol backbone with ethyl and methyl substituents at the C2 and C3 positions, respectively. This branching significantly influences its physical properties, such as viscosity and freezing point, when compared to its linear isomer, 1-nonanol.

Chemical Structure and Identifiers

The fundamental identifiers for this compound are crucial for its unambiguous identification in research and regulatory contexts.

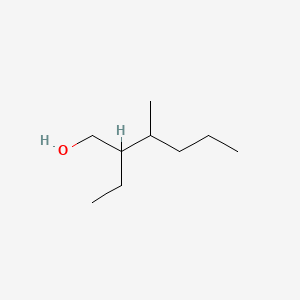

Caption: 2D Chemical Structure of this compound.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[1] |

| CAS Number | 66794-04-5 | NIST[2], PubChem[1] |

| Molecular Formula | C₉H₂₀O | NIST[2], PubChem[1] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| InChIKey | DXXCMAAACWSRPE-UHFFFAOYSA-N | NIST[2] |

| Canonical SMILES | CCCC(C)C(CC)CO | PubChem[1] |

Physicochemical Data

Direct experimental data for this compound is scarce. Table 2 presents computed properties alongside experimental data for the closely related and industrially significant compound, 2-ethyl-1-hexanol (CAS: 104-76-7), to provide a reasonable estimation of its physical characteristics. The branched nature of this compound is expected to lower its melting point and potentially increase its viscosity compared to linear C9 alcohols.

Table 2: Physicochemical Properties

| Property | This compound (Computed) | 2-Ethyl-1-hexanol (Experimental Analog) | Source(s) |

|---|---|---|---|

| Density | Data not available | 0.833 g/mL at 25 °C | Wikipedia[3] |

| Boiling Point | Data not available | 183-186 °C | Wikipedia[3] |

| Melting Point | Data not available | -76 °C | Wikipedia[3] |

| Flash Point | Data not available | 73 °C (Closed Cup) | Spectrum Chemical[4] |

| Water Solubility | Predicted to be low | ~1000 mg/L at 20 °C | Comprehensive review[5] |

| logP (Octanol/Water) | 3.1 | 2.7 - 3.1 | PubChem[1][6] |

| Vapor Pressure | Data not available | 0.06 mmHg at 20 °C | Comprehensive review[5] |

| Refractive Index | Data not available | n20/D 1.431 | Wikipedia[3] |

Synthesis and Manufacturing Pathways

Proposed Synthesis via Crossed Aldol Reaction

The synthesis can be logically designed as a three-step process starting from commercially available aldehydes: n-butanal and n-pentanal.

-

Step 1: Crossed Aldol Condensation: Reaction of n-butanal with n-pentanal under basic conditions. The enolate of n-pentanal attacks the carbonyl carbon of n-butanal. This is a critical step requiring careful control to minimize self-condensation of each aldehyde.

-

Step 2: Dehydration: The resulting β-hydroxy aldehyde intermediate is typically unstable and readily dehydrates upon heating, often in the same reaction pot, to yield the α,β-unsaturated aldehyde, 2-ethyl-3-methyl-2-hexenal.

-

Step 3: Hydrogenation: The unsaturated aldehyde is then reduced to the target saturated alcohol. This is typically achieved using catalytic hydrogenation (e.g., with H₂ over a Nickel or Palladium catalyst), which reduces both the carbon-carbon double bond and the aldehyde functional group.

This sequence is analogous to the industrial production of 2-ethyl-1-hexanol from n-butanal.[7][8]

Caption: Proposed workflow for the synthesis of this compound.

Alternative Industrial Pathway: Hydroformylation

An alternative route, common in large-scale industrial synthesis, is the hydroformylation (oxo process) of a corresponding C8 alkene.[9][10] This process involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond using a catalyst (typically cobalt or rhodium) under high pressure of carbon monoxide and hydrogen (syngas). The resulting C9 aldehyde is then hydrogenated to this compound. The key challenge in this route is the synthesis and isolation of the correct branched C8 alkene precursor.

Spectroscopic and Analytical Characterization

No public, experimentally derived spectra for this compound have been identified. The following sections describe the expected spectral characteristics based on its structure and established spectroscopic principles for aliphatic alcohols.[11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple diastereotopic protons resulting from its two chiral centers (C2 and C3).

-

-CH₂OH Protons: The two protons of the primary alcohol group are diastereotopic and would likely appear as a complex multiplet (or two separate multiplets) in the 3.4 - 3.7 ppm range, shifted downfield by the adjacent oxygen atom.

-

-OH Proton: The hydroxyl proton signal would appear as a broad singlet, with a chemical shift highly dependent on concentration and solvent, typically between 0.5 and 5.0 ppm. This peak would disappear upon shaking the sample with D₂O.

-

Alkyl Region (0.8 - 1.7 ppm): The remainder of the protons on the ethyl, methyl, and hexyl chain would resonate in the upfield alkyl region. The two terminal methyl groups (-CH(CH₃) and -CH₂(CH₃)) would likely appear as a triplet and a doublet, respectively, around 0.9 ppm. The numerous methylene (-CH₂-) and methine (-CH-) protons would produce a series of overlapping multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum should show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

-CH₂OH Carbon: The carbon bonded to the hydroxyl group is expected to be the most downfield of the sp³ carbons, appearing in the 60 - 70 ppm range.[11]

-

-CH- Carbons: The two methine carbons at the chiral centers (C2 and C3) would appear in the 30 - 50 ppm region.

-

Alkyl Carbons: The remaining six carbons of the alkyl chain and substituents would resonate further upfield, typically between 10 and 40 ppm. The terminal methyl carbons would be the most upfield signals.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by features characteristic of a primary alcohol.

-

O-H Stretch: A strong, very broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region due to the stretching of the numerous C-H bonds in the alkyl groups.

-

C-O Stretch: A strong, distinct peak in the 1000-1100 cm⁻¹ range, corresponding to the C-O single bond stretch of a primary alcohol.

Mass Spectrometry (MS)

Upon electron ionization (EI), this compound would be expected to fragment via characteristic pathways for primary alcohols.

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 144 would likely be weak or absent.

-

Alpha-Cleavage: The most significant fragmentation would be the loss of the ethyl group at the C2 position, leading to a stable oxonium ion. However, the primary fragmentation for primary alcohols is often the loss of water followed by cleavage.

-

Loss of Water (M-18): A prominent peak at m/z = 126 (M-18) resulting from dehydration is expected.

-

Loss of CH₂OH (M-31): Cleavage of the C1-C2 bond would result in a peak at m/z = 113.

-

Alkyl Fragments: A series of peaks corresponding to the loss of various alkyl fragments would be observed in the lower mass range (e.g., m/z = 43, 57, 71).

Chemical Reactivity

The chemical reactivity of this compound is dictated by its primary hydroxyl (-OH) group. Its reactions are typical of other branched primary alcohols.[13][14]

-

Oxidation: As a primary alcohol, it can be oxidized. Treatment with a mild oxidizing agent like pyridinium chlorochromate (PCC) would yield the corresponding aldehyde (2-ethyl-3-methylhexanal). Stronger oxidizing agents, such as chromic acid (H₂CrO₄), would oxidize it further to the carboxylic acid (2-ethyl-3-methylhexanoic acid).[15]

-

Esterification: It will readily react with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis to form esters. These esters may have applications as plasticizers or fragrance components, similar to esters of 2-ethyl-1-hexanol.

-

Dehydration: Acid-catalyzed dehydration at high temperatures would lead to the formation of a mixture of isomeric alkenes, primarily 2-ethyl-3-methyl-1-hexene.[16]

-

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., by protonation or conversion to a tosylate) and subsequently displaced by nucleophiles in Sₙ2 reactions to form halides, ethers, and other derivatives.

Safety, Handling, and Toxicology

Disclaimer: No specific safety data sheet (SDS) is available for this compound. The information below is based on the known hazards of the structurally similar compound 2-ethyl-1-hexanol (CAS: 104-76-7) and should be used as a precautionary guide only.[4][17][18] A substance-specific risk assessment must be performed before handling.

-

Hazard Identification:

-

Health: Harmful if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[18]

-

Physical: Combustible liquid. Vapors may form explosive mixtures with air upon heating.

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling and Storage:

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Ground all equipment when transferring to prevent static discharge.

-

-

First Aid Measures:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Manners, C. N., & Gellman, A. J. (2011). Comparison of the Reactions of Branched Alcohols and Aldehydes on Rh(111). The Journal of Physical Chemistry C, 115(19), 9579–9587. [Link]

- PubChem. (n.d.). 2-Nonanol. National Center for Biotechnology Information.

- ChemSrc. (2024). 2-ethyl-3-methylhexan-1-ol.

- NIST. (n.d.). This compound. NIST Chemistry WebBook.

- OpenOChem Learn. (n.d.). Alcohols.

- PubChem. (n.d.). 2-Ethylhexanol. National Center for Biotechnology Information.

- Wikipedia contributors. (2024). Aldol reaction. Wikipedia.

- SpectraBase. (n.d.). 2-Nonanol.

- OpenStax. (2023). Using Aldol Reactions in Synthesis. In Organic Chemistry.

- Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity.

- Wakayama, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Indoor Air, 29(1), 20-30. (Simulated reference based on search result content)

- ResearchGate. (n.d.). Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction.

- Wikipedia contributors. (2024). Hydroformylation. Wikipedia.

- Wikipedia contributors. (2024). 2-Ethylhexanol. Wikipedia.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Google Patents. (n.d.). US5144089A - 2-ethyl-2-hexenal by aldol condensation of butyraldehyde in a continuous process.

- Wang, Y., et al. (2013). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry, 15(4), 996-1003. [Link]

- AZoM. (2015). Identifying Alcohols Using NMR Spectroscopy.

- Chemistry LibreTexts. (2022). 14.5: Reactions of Alcohols.

- Britannica. (2024). Alcohol - Reactions, Chemistry, Uses.

- Herwig, J., et al. (2015). Isomerization–Hydroformylation Tandem Reactions.

- ResearchGate. (n.d.). The dehydration of branched and linear primary alcohols to alkenes.

- ResearchGate. (n.d.). Direct Synthesis of 2-Ethylhexanol via n-Butanal Aldol Condensation-Hydrogenation Reaction Integration.

- Kumar, A., et al. (2024). Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability. Green Chemistry. [Link]

Sources

- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Ethylhexanol | C8H18O | CID 7720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23.4 Using Aldol Reactions in Synthesis - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Hydroformylation - Wikipedia [en.wikipedia.org]

- 10. Hydroformylation, hydroaminomethylation and related tandem reactions of bio-derived renewable olefins: a step closer to sustainability - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00662C [pubs.rsc.org]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alcohol Reactivity [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Alcohol - Reactions, Chemistry, Uses | Britannica [britannica.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. tcichemicals.com [tcichemicals.com]

"2-Ethyl-3-methyl-1-hexanol" CAS number

An In-Depth Technical Guide to 2-Ethyl-3-methyl-1-hexanol

Introduction and Core Identification

This compound is a branched-chain primary alcohol. As a C9 alcohol, its molecular structure influences its physical properties, such as solubility and boiling point, making it a subject of interest in various chemical synthesis applications. The precise placement of the ethyl and methyl groups along the hexanol backbone distinguishes it from other nonanol isomers and dictates its specific reactivity and physical characteristics.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

This guide provides a comprehensive overview of the known properties, synthesis considerations, and safety profile of this compound, compiled for professionals in research and chemical development. It is important to note that while this specific isomer is documented, much of the extensive industrial and toxicological literature pertains to its close structural relative, 2-ethyl-1-hexanol (CAS: 104-76-7). This guide will focus strictly on data for this compound and will clearly differentiate when comparative data from related isomers is used for context.

Part 1: Physicochemical Properties and Molecular Structure

The structural arrangement of this compound is foundational to its chemical behavior. The presence of two chiral centers suggests the existence of multiple stereoisomers.

Molecular Structure

The IUPAC name, 2-ethyl-3-methylhexan-1-ol, precisely describes its structure: a six-carbon (hexane) primary alcohol (-1-ol) with a methyl group on the third carbon and an ethyl group on the second.[2]

Caption: Chemical structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below. These values are critical for designing experiments, predicting behavior in mixtures, and developing purification protocols.

| Property | Value | Source |

| CAS Registry Number | 66794-04-5 | NIST WebBook[1], PubChem[2] |

| Molecular Formula | C₉H₂₀O | NIST WebBook[1], PubChem[2] |

| Molecular Weight | 144.25 g/mol | NIST WebBook[1], PubChem[2] |

| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[2] |

| InChI Key | DXXCMAAACWSRPE-UHFFFAOYSA-N | NIST WebBook[1] |

| XLogP3 (Calculated) | 3.1 / 3.3 | PubChem[2][3] |

| Polar Surface Area | 20.2 Ų | PubChem[2] |

Part 2: Synthesis Pathways and Methodologies

The synthesis of higher branched-chain alcohols like this compound often involves carbon-carbon bond formation through condensation reactions followed by reduction. While specific, scaled-up manufacturing processes for this exact isomer are not widely published, its synthesis can be logically inferred from established organometallic and condensation chemistry principles. A plausible and common route for analogous structures is the Guerbet reaction or aldol condensation pathways.

Hypothetical Synthesis via Aldol Condensation

A logical laboratory-scale synthesis would involve an aldol condensation between two different aldehydes, followed by hydrogenation. For instance, the condensation of propanal and pentanal could theoretically lead to a precursor that, upon reduction, yields the desired product.

Experimental Protocol: Aldol Condensation and Hydrogenation

This protocol is a representative, generalized procedure based on known chemical transformations for producing similar branched alcohols.

-

Reaction Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, a dropping funnel, and an inlet for inert gas (e.g., Nitrogen or Argon).

-

Base Catalyst Preparation: A solution of a strong base, such as sodium hydroxide or potassium tert-butoxide, is prepared in an appropriate solvent (e.g., ethanol).

-

Aldehyde Addition: An equimolar mixture of propanal and 2-methylpentanal is cooled in the reaction flask to 0-5 °C. The basic catalyst solution is added dropwise while maintaining the low temperature to control the exothermic reaction and minimize side products from self-condensation.

-

Condensation Reaction: After addition, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours to ensure the completion of the aldol addition and subsequent dehydration (crotonization).

-

Workup and Isolation: The reaction is quenched by adding a weak acid. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate. The solvent is removed under reduced pressure to yield the crude α,β-unsaturated aldehyde intermediate.

-

Hydrogenation: The intermediate is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and transferred to a hydrogenation reactor. A catalyst, typically a noble metal such as Palladium on carbon (Pd/C) or a nickel-based catalyst, is added.

-

Reduction: The reactor is pressurized with hydrogen gas (typically 50-500 psi) and heated. The reaction is monitored by techniques like Gas Chromatography (GC) until the starting material is fully consumed. This step reduces both the carbon-carbon double bond and the aldehyde group to yield this compound.

-

Purification: The final product is purified from the catalyst (by filtration) and solvent (by distillation). Fractional distillation under vacuum is often required to achieve high purity.

Caption: Hypothetical synthesis workflow for this compound.

Part 3: Applications and Industrial Context

Data on specific industrial applications for this compound is limited. However, based on its structure as a C9 branched alcohol, its potential applications can be extrapolated from those of its well-studied isomer, 2-ethyl-1-hexanol (2-EH).

-

Plasticizer Precursor: The primary industrial use of 2-EH is in the manufacturing of ester plasticizers, such as bis(2-ethylhexyl) phthalate (DEHP) and tris(2-ethylhexyl) trimellitate (TOTM).[4] These plasticizers are added to polymers like PVC to increase their flexibility. The branching in the alcohol inhibits crystallization, which is a desirable property for plasticizers.[4] It is plausible that this compound could serve a similar function.

-

Solvents and Coatings: Higher alcohols with low volatility, like 2-EH, are used as solvents in paints, lacquers, and inks, where they can improve flow and gloss.[4][5]

-

Surfactants and Defoamers: Ethoxylation of these alcohols can produce non-ionic surfactants. They may also be used as defoaming or wetting agents in textiles and other industries.[6][7]

Part 4: Toxicology and Safety

No specific toxicological studies for this compound were found in the public literature. In such cases, a common practice in risk assessment is to use data from a closely related structural analog. The most relevant analog is 2-ethyl-1-hexanol (2-EH), for which extensive safety data exists.

Disclaimer: The following data pertains to 2-ethyl-1-hexanol (CAS 104-76-7) and should be used for preliminary informational purposes only. It does not replace the need for specific testing of this compound.

Summary of 2-Ethyl-1-hexanol Toxicity

-

Acute Toxicity: 2-EH exhibits low acute toxicity via oral and dermal routes.[8][9] It is considered harmful if inhaled as a mist or vapor.[8][10][11]

-

Irritation: It is a skin and respiratory irritant and can cause serious eye irritation.[6][8][10] Prolonged or repeated skin contact may lead to dermatitis.[6]

-

Chronic Effects: In repeated-dose animal studies, effects on the liver were noted.[9] However, it is not considered mutagenic.[9][10]

-

Developmental Toxicity: Some evidence suggests that 2-EH may have developmental toxicity, which is thought to be caused by its metabolite, 2-ethylhexanoic acid.[4]

Handling and Personal Protective Equipment (PPE)

Based on the profile of its analog, prudent laboratory practice for handling this compound would include:

-

Ventilation: Use only in a well-ventilated area or with local exhaust ventilation (fume hood).[8]

-

Eye Protection: Wear chemical safety goggles or a face shield.[6][8]

-

Skin Protection: Wear chemically resistant gloves (e.g., Butyl or Neoprene).[6]

-

Respiratory Protection: If vapors or mists are generated, use a respirator with an appropriate organic vapor cartridge.[6]

Conclusion

References

- National Institute of Standards and Technology (NIST). This compound. In: NIST Chemistry WebBook, SRD 69.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21572686, this compound.

- Wikipedia. 2-Ethylhexanol.

- U.S. Environmental Protection Agency (EPA). Inert Reassessment: 2-Ethyl-1-hexanol; CAS#104-76-7.

- DrugFuture. 2-Ethyl-1-hexanol.

- Wakayama, T., et al. (2019). Comprehensive review of 2-ethyl-1-hexanol as an indoor air pollutant. Journal of Occupational Health.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 21893717, 3-Ethyl-2-methyl-1-hexanol.

- The Good Scents Company. 2-ethyl-1-hexanol information.

- Carlini, C., et al. Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction. Journal of Molecular Catalysis A: Chemical.

- Jadhav, A., et al. (2018). Cascade engineered synthesis of 2-ethyl-1-hexanol from n-butanal... ResearchGate.

- Organic Syntheses. 1-Hexanol, 2-methyl-.

- Zhang, J., et al. (2018). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration... Green Chemistry.

- Quora. How to prepare 2-ethyl-1,3-hexandiol starting from n-butanol.

- McGinty, D., et al. (2010). Fragrance material review on 2-ethyl-1-hexanol. ResearchGate.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-2-methyl-1-hexanol | C9H20O | CID 21893717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 5. 2-ethyl-1-hexanol, 104-76-7 [thegoodscentscompany.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-Ethyl-1-hexanol [drugfuture.com]

- 8. download.basf.com [download.basf.com]

- 9. epa.gov [epa.gov]

- 10. arkema.com [arkema.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 2-Ethyl-3-methyl-1-hexanol: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract: This technical guide provides a comprehensive analysis of 2-Ethyl-3-methyl-1-hexanol, a branched-chain nonanol. While specific data for this molecule is sparse, this paper establishes its core physicochemical properties by leveraging authoritative chemical databases and provides expert insights by drawing logical comparisons to its well-studied structural isomers. The central focus is the compound's molecular weight, which serves as a foundational identifier for all analytical and synthetic endeavors. We present a reasoned, hypothetical synthetic pathway and a robust, validated analytical workflow designed for researchers, scientists, and drug development professionals. This guide aims to bridge the information gap and equip specialists with the foundational knowledge required to synthesize, characterize, and evaluate the potential of this compound in advanced applications.

Core Molecular Profile and Structural Significance

This compound is a primary alcohol with the chemical formula C9H20O. Its identity is fundamentally established by its molecular weight and unique structure, which distinguishes it from other nonanol isomers. The precise arrangement of its ethyl and methyl groups on the hexanol backbone dictates its physical and chemical behavior, influencing properties such as solvency, viscosity, and reactivity.

The molecular weight, a critical parameter for any chemical analysis, is approximately 144.25 g/mol .[1][2] This value is the cornerstone for stoichiometric calculations in synthesis, quantitative analysis via mass spectrometry, and purity assessments.

| Identifier | Value | Source |

| IUPAC Name | 2-ethyl-3-methylhexan-1-ol | PubChem[1] |

| Molecular Formula | C9H20O | PubChem, NIST[1][2] |

| Molecular Weight | 144.25 g/mol | PubChem[1] |

| CAS Registry Number | 66794-04-5 | PubChem, NIST[1][2] |

The structural distinction of this compound lies in its branched nature. Unlike its linear isomer, 1-nonanol, or the more commercially prevalent isomer, 2-ethyl-1-hexanol, the additional methyl group at the C3 position introduces another chiral center and increases steric hindrance around the carbon backbone. This branching is known to inhibit crystallization, a property that is foundational to the use of related compounds like 2-ethyl-1-hexanol in plasticizers and lubricants to reduce viscosity and lower freezing points.[3]

Physicochemical Properties: A Comparative Analysis

While experimentally determined data for this compound is not widely published, we can rely on computed properties from robust databases and draw comparisons with the well-characterized isomer, 2-ethyl-1-hexanol, to predict its behavior.

| Property | This compound (Computed) | 2-Ethyl-1-hexanol (Experimental) | Significance of the 3-Methyl Group |

| Molecular Weight | 144.25 g/mol [1] | 130.23 g/mol [4] | The additional CH2 unit in the backbone of the target molecule results in a higher molecular weight. |

| Boiling Point | Not available | 183-186 °C[4] | The increased molecular weight and van der Waals forces would suggest a higher boiling point, though increased branching can sometimes counteract this effect. |

| Density | Not available | 0.833 g/mL at 25 °C[4] | Density is expected to be similar, likely in the 0.83-0.85 g/mL range. |

| Water Solubility | Not available | Poorly soluble (~0.1 g/100 mL)[5] | The increased alkyl character from the methyl group is expected to further decrease its solubility in water. |

| LogP (Octanol/Water) | 3.1 (Computed by XLogP3)[1] | ~2.9 (Experimental) | The higher LogP value indicates greater lipophilicity, a direct consequence of the added methyl group. |

This comparative analysis suggests that this compound would function as a highly non-polar, lipophilic solvent with low water solubility, potentially offering unique solvency characteristics for complex, non-polar active pharmaceutical ingredients (APIs) in drug development.

Proposed Synthesis via Crossed Aldol Condensation

A logical and robust pathway for the synthesis of this compound, which is not commercially available, involves a crossed aldol condensation followed by hydrogenation. This approach provides control over the formation of the specific branched structure. The strategy is adapted from established industrial processes for similar higher alcohols, such as the Guerbet reaction or direct aldol condensation.[6][7][8]

The proposed pathway begins with the base-catalyzed crossed aldol condensation of n-butanal and n-pentanal. This is followed by a dehydration step to form an α,β-unsaturated aldehyde, which is subsequently reduced to the target primary alcohol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via a two-step condensation-hydrogenation process.

Step 1: Aldol Condensation and Dehydration

-

Reactor Setup: Equip a 1 L jacketed glass reactor with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.

-

Charge Reactor: Add 200 mL of an aqueous solution of 10% sodium hydroxide to the reactor and heat to 80°C.

-

Reactant Addition: Prepare a mixture of n-butanal (1.0 mol) and n-pentanal (1.0 mol). Add this mixture dropwise to the stirred, heated NaOH solution over 2 hours.

-

Reaction: Maintain the temperature at 80-90°C for 4 hours to promote both the condensation and subsequent dehydration. The reaction progress can be monitored by taking aliquots and analyzing via GC-MS.

-

Workup: Cool the mixture to room temperature. Transfer to a separatory funnel. The organic layer containing the α,β-unsaturated aldehyde will separate. Wash the organic layer twice with 100 mL of brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Remove the drying agent by filtration. The crude product, 2-ethyl-3-methyl-2-hexenal, can be purified by vacuum distillation.

Step 2: Catalytic Hydrogenation

-

Reactor Setup: In a high-pressure autoclave (e.g., Parr hydrogenator), add the purified 2-ethyl-3-methyl-2-hexenal (0.5 mol) and a suitable solvent such as isopropanol (250 mL).

-

Catalyst: Add a hydrogenation catalyst, such as 5% Nickel on a silica/alumina support or 5% Pd/C (2% by weight of the aldehyde).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 50 bar. Heat the mixture to 120-150°C with vigorous stirring.

-

Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.

-

Workup: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the catalyst.

-

Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound should be purified by fractional distillation under reduced pressure to yield the final, high-purity product.

Analytical Characterization and Quality Control

A definitive analytical method for the identification and quantification of this compound is essential for quality control and research applications. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both high-resolution separation and definitive molecular identification.[9][10][11]

Caption: Standard analytical workflow for the characterization of this compound.

Experimental Protocol: GC-MS Analysis

Objective: To identify and quantify this compound in a sample matrix.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

-

Add an appropriate internal standard (e.g., 1-dodecanol) to correct for injection volume variability.

-

Dilute to volume with a suitable solvent like dichloromethane or acetone.[10]

-

-

Instrument Setup (Example Conditions):

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet: Split/splitless injector at 250°C, with a split ratio of 50:1.

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 280°C, hold for 5 minutes.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 35-400 m/z.

-

-

Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Identification: The retention time of the analyte peak in the total ion chromatogram (TIC) should match that of a pure standard. The acquired mass spectrum should be compared to a reference library (e.g., NIST) and show the expected molecular ion (m/z 144) and characteristic fragmentation pattern.

-

Quantification: Construct a calibration curve using standards of known concentration. The concentration of this compound in the sample is determined by comparing its peak area relative to the internal standard against the calibration curve.

-

Potential Applications in Research and Drug Development

While this compound is not a widely used commercial chemical, its unique structure suggests several potential high-value applications, particularly in fields requiring specialized solvents and chemical precursors.

-

Specialized Solvent in Drug Formulation: The increased lipophilicity (higher LogP) and complex branching compared to 2-ethyl-1-hexanol could make it a superior solvent for highly crystalline or poorly soluble APIs. Its low volatility would be beneficial in topical formulations or as a co-solvent in parenteral formulations where controlled dissolution is required.[3][5]

-

Precursor for Novel Plasticizers and Emollients: 2-ethyl-1-hexanol is a key precursor for the plasticizer bis(2-ethylhexyl) phthalate (DEHP).[3] Esterification of this compound could lead to novel plasticizers for medical-grade polymers (e.g., PVC in blood bags or tubing) with potentially different leaching profiles or biocompatibility. Its esters could also serve as unique emollients in dermatological products.

-

Intermediate in Fine Chemical Synthesis: The chiral centers and branched structure could be leveraged in the synthesis of complex organic molecules, where it could serve as a chiral building block or a starting material for specialty surfactants or lubricants.

The additional methyl group, while seemingly minor, can significantly alter metabolic pathways and protein binding, making toxicological and biocompatibility studies a critical step before its adoption in any drug development context.

References

- This compound | C9H20O.

- This compound. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

- Cascade engineered synthesis of 2-ethyl-1-hexanol

- Determination of 2-ethyl-1-hexanol as contaminant in drinking water.

- Selective synthesis of 2-ethyl-1-hexanol from n-butanol through the Guerbet reaction.... Scilit. [Link]

- Quantitative determination of 2-ethyl-1-hexanol, texanol, and txib in in-door air.... Bohrium. [Link]

- 3-ethyl-2-methyl-1-hexanol. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

- 1-Hexanol, 2-methyl-. Organic Syntheses Procedure. [Link]

- Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air....

- 2-Ethylhexanol. Wikipedia. [Link]

- Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction.... RSC Publishing. [Link]

- Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water.

- How to prepare 2-ethyl-1,3- hexandiol starting

- Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air.... OUCI. [Link]

- Inert Reassessment: 2-Ethyl-1-hexanol; CAS#14-76-7.... U.S. Environmental Protection Agency (EPA). [Link]

Sources

- 1. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 4. 2-エチル-1-ヘキサノール ≥99.6% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Determination of 2-ethyl-1-hexanol as contaminant in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative Determination of 2-Ethyl-1-hexanol, Texanol and TXIB in In-door Air Using a Solid-Phase Extraction-type Collection Device Followed by Gas Chromatography–Mass Spectrometry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Ethyl-3-methyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring reproducibility and accuracy in research and development. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for this purpose. This technical guide provides a detailed analysis of the IUPAC name for the compound commonly referred to as "2-Ethyl-3-methyl-1-hexanol." Through a step-by-step deconstruction and application of IUPAC nomenclature rules, we will demonstrate that the correct IUPAC name for this structure is 2-propyl-1-heptanol . This guide will elucidate the critical rule of identifying the longest carbon chain containing the principal functional group, a common point of error in naming complex branched molecules.

Introduction to IUPAC Nomenclature of Alcohols

The IUPAC system provides a logical and systematic method for naming organic compounds, which is essential for clear communication in the scientific community. For alcohols, the nomenclature is based on identifying the parent alkane and indicating the presence of the hydroxyl (-OH) group with the suffix "-ol". The fundamental principles for naming alcohols are as follows:

-

Identification of the Principal Functional Group: In a molecule with multiple functional groups, the hydroxyl group of an alcohol has a specific priority. For the compound , the alcohol is the highest priority functional group, and therefore, it will dictate the suffix of the name.[1][2][3]

-

Selection of the Parent Chain: The parent chain is the longest continuous chain of carbon atoms that contains the carbon atom bonded to the hydroxyl group.[4][5][6][7]

-

Numbering the Parent Chain: The parent chain is numbered to give the carbon atom bearing the hydroxyl group the lowest possible number.[4][5][8][9]

-

Naming and Locating Substituents: Any alkyl groups or other substituents attached to the parent chain are named as prefixes and their positions are indicated by the number of the carbon atom to which they are attached.[5][10]

Deconstructing the Name: "this compound"

Let's analyze the provided name to understand the intended chemical structure:

-

-hexanol: This indicates a six-carbon parent chain with a hydroxyl group.

-

-1-hexanol: The "-1-" specifies that the hydroxyl group is attached to the first carbon of the hexane chain.

-

2-Ethyl-: An ethyl group (-CH₂CH₃) is attached to the second carbon of the hexane chain.

-

3-methyl-: A methyl group (-CH₃) is attached to the third carbon of the hexane chain.

Based on this name, we can draw the following structure:

The Critical Flaw: Identifying the True Parent Chain

The fundamental error in the name "this compound" lies in the selection of the parent chain. The IUPAC rules mandate that the parent chain must be the longest continuous carbon chain that includes the carbon atom bonded to the principal functional group (the hydroxyl group).[7][11][12]

Let's re-examine the structure derived from the incorrect name to find the longest continuous carbon chain containing C1 (the carbon with the -OH group).

Workflow for Determining the Correct Parent Chain:

Caption: Structure and numbering of 2-propyl-1-heptanol.

Conclusion

The systematic application of IUPAC nomenclature rules is paramount for the unambiguous identification of chemical structures. The name "this compound" is incorrect because it misidentifies the longest carbon chain containing the principal functional group. The correct IUPAC name for the intended molecule is 2-propyl-1-heptanol . This in-depth analysis underscores the importance of rigorous application of nomenclature rules, particularly the principle of the longest chain, to ensure accuracy in scientific discourse and documentation. While PubChem and other databases may list synonyms for a compound, the systematic IUPAC name remains the gold standard for chemical identification. [13][14]

References

- Master Organic Chemistry. (2011, February 14).

- Study.com. (n.d.). IUPAC Naming Conventions for Alcohols | Rules & Examples. [Link]

- BYJU'S. (n.d.).

- Chemistry LibreTexts. (2024, June 30). 2.4: IUPAC Naming of Organic Compounds with Functional Groups. [Link]

- Chemistry LibreTexts. (2024, March 17). 17.1: Naming Alcohols and Phenols. [Link]

- Chemistry LibreTexts. (2022, September 15). 14.

- Allen Career Institute. (n.d.). Classification and IUPAC Nomenclature | Rules, Steps, and Examples. [Link]

- The Organic Chemistry Tutor. (2025, December 19). How Do You Prioritize Functional Groups In IUPAC?[Link]

- CK-12 Foundation. (2016, February 18). 12.

- eGPAT. (2017, August 8).

- MedLife Mastery. (n.d.).

- ClutchPrep. (2023, November 30). Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons. [Link]

- Siyavula. (n.d.). 4.3 IUPAC naming and formulae | Organic molecules. [Link]

- University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. [Link]

- PubChem. (n.d.). This compound. [Link]

- NIST. (n.d.). This compound. [Link]

- Aus-e-Tute. (n.d.). IUPAC Naming Branched-Chain Alkanols Chemistry Tutorial. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Functional Group Priorities Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. IUPAC Naming Conventions for Alcohols | Rules & Examples - Lesson | Study.com [study.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 8. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]

- 9. IUPAC Naming Branched-Chain Alkanols Chemistry Tutorial [ausetute.com.au]

- 10. IUPAC Rules [chem.uiuc.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Classification and IUPAC Nomenclature | Rules, Steps, and Examples [allen.in]

- 13. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound [webbook.nist.gov]

"2-Ethyl-3-methyl-1-hexanol" spectroscopic data

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 2-Ethyl-3-methyl-1-hexanol

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound (C₉H₂₀O, CAS: 66794-04-5).[1][2] In the absence of publicly available experimental spectra for this specific branched-chain alcohol, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework for the structural elucidation and characterization of this molecule. Methodologies for data acquisition are also detailed to ensure alignment with established laboratory best practices.

Introduction and Molecular Structure

This compound is a nine-carbon primary alcohol. Its structure features a hexanol backbone with ethyl and methyl substituents at positions 2 and 3, respectively. This branching introduces chirality at both C2 and C3, leading to the possibility of four stereoisomers. The unique structural arrangement dictates a complex and informative spectroscopic signature, which is critical for its unambiguous identification and quality control in any application.

This guide will systematically deconstruct the predicted spectroscopic characteristics of this compound, providing a foundational dataset for researchers. The causality behind spectral predictions is explained, grounding the data in established principles of chemical analysis.

Figure 3: Standard workflow for NMR data acquisition and processing.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Transfer the solution to a 5 mm NMR tube. Insert the tube into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Tuning and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, 16-32 scans, and a relaxation delay of 2-5 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of ~220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2 seconds are recommended.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

IR Spectroscopy Protocol (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol and performing a background scan.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring complete coverage.

-

Data Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or hexane.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 30 to 300.

-

-

Analysis: Inject 1 µL of the sample. Analyze the resulting chromatogram and the mass spectrum of the corresponding peak.

Conclusion

This guide presents a detailed, predictive spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive chemical signature rooted in the fundamental principles of spectroscopy. The provided protocols offer a standardized approach to acquiring experimental data for verification. This document serves as a valuable resource for scientists engaged in the synthesis, identification, and application of this compound, enabling confident structural confirmation and characterization.

References

- PubChem. 2-Ethyl-1-hexanol, methyl ether.

- NIST. This compound. NIST Chemistry WebBook. [Link]

- PubChem. This compound.

- NIST. 1-Hexanol, 2-ethyl-. NIST Chemistry WebBook. [Link]

- SpectraBase. 2-Ethyl-1-hexanol. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum Analysis of 2-Ethyl-3-methyl-1-hexanol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.[1][2] This guide offers a comprehensive analysis of the NMR spectrum of 2-Ethyl-3-methyl-1-hexanol, a chiral primary alcohol.[3][4] Designed for researchers, scientists, and professionals in drug development, this document moves beyond a procedural outline to deliver a deep, mechanistic understanding of spectral interpretation. We will dissect the predicted ¹H and ¹³C NMR spectra, explore the causality behind chemical shifts and coupling patterns, and detail the application of advanced 2D NMR techniques (COSY, HSQC, HMBC) for unambiguous structural verification. The guide culminates in a validated, step-by-step experimental protocol for sample preparation and data acquisition, ensuring scientific rigor and reproducibility.

Introduction: The Molecule in Focus

This compound is a C9 branched-chain primary alcohol. Its structure contains two chiral centers (at C2 and C3), making it a key target for stereoselective synthesis and analysis. Understanding its precise three-dimensional structure is critical for applications in materials science, fragrance development, and as a precursor in pharmaceutical synthesis. NMR spectroscopy provides the definitive method for confirming its constitution and connectivity.[2]

To facilitate a clear and systematic analysis, the atoms in this compound are numbered as follows:

Caption: Structure of this compound with atom numbering.

Foundational Principles of NMR Analysis

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[5][6] When placed in a strong external magnetic field (B₀), these nuclei align in specific energy states.[1][2] The application of radiofrequency pulses can excite these nuclei to higher energy states, and the subsequent relaxation emits a signal.[5] The precise frequency of this signal, known as the chemical shift (δ) , is highly sensitive to the local electronic environment of the nucleus, providing a fingerprint of its position within the molecule.[1]

Furthermore, the magnetic fields of neighboring nuclei can influence each other through the bonding electrons, a phenomenon called spin-spin coupling .[7][8] This coupling causes NMR signals to split into multiple lines (multiplets), and the magnitude of this splitting is the coupling constant (J) , measured in Hertz (Hz).[9][10] The J-value is independent of the external magnetic field strength and provides crucial information about the number of adjacent, non-equivalent protons.[9][11]

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. For this compound, we can predict the characteristics of each unique proton signal.

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Rationale |

| H1 (CH₂OH) | 3.3 - 4.0 | Doublet of Doublets (dd) | 2H | Directly attached to the carbon bearing the electronegative oxygen, resulting in significant deshielding.[12][13] The two protons are diastereotopic and will couple to H2. |

| H2 | 1.4 - 1.8 | Multiplet (m) | 1H | This methine proton is coupled to H1 (2H), H3 (1H), and the ethyl CH₂ protons (2H), leading to a complex splitting pattern. |

| H3 | 1.4 - 1.8 | Multiplet (m) | 1H | Coupled to H2 (1H), the methyl protons H8 (3H), and the CH₂ protons H4 (2H), resulting in a complex multiplet. |

| H4, H5 | 1.2 - 1.6 | Multiplets (m) | 4H | These methylene protons are part of the hexyl chain and will show complex overlapping signals typical for alkyl chains.[12] |

| H6 (CH₃) | 0.7 - 1.3 | Triplet (t) | 3H | Terminal methyl group coupled to the two H5 protons, resulting in a triplet (n+1 = 2+1 = 3).[14] |

| H7 (ethyl CH₂) | 1.2 - 1.6 | Multiplet (m) | 2H | Methylene group coupled to the ethyl's own methyl group and to H2. |

| Ethyl CH₃ | 0.7 - 1.3 | Triplet (t) | 3H | Coupled to the two H7 protons, giving a triplet. |

| H8 (methyl CH₃) | 0.7 - 1.3 | Doublet (d) | 3H | Coupled to the single H3 proton, resulting in a doublet (n+1 = 1+1 = 2). |

| OH | 0.5 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift is highly variable due to hydrogen bonding, concentration, and solvent.[12][14] It often appears as a broad singlet due to chemical exchange and typically does not couple with adjacent protons.[15] |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically acquired with broadband proton decoupling, shows a single peak for each non-equivalent carbon atom. This provides a direct count of the unique carbon environments in the molecule.

| Carbon | Predicted δ (ppm) | Rationale |

| C1 (CH₂OH) | 60 - 70 | The carbon is directly bonded to the electronegative oxygen atom, causing a significant downfield shift.[15][16][17] |

| C2 (CH) | 40 - 55 | Alkyl methine carbon, shifted downfield due to branching. |

| C3 (CH) | 30 - 50 | Alkyl methine carbon. |

| C4 (CH₂) ** | 20 - 30 | Standard alkyl methylene carbon.[13] |

| C5 (CH₂) ** | 20 - 30 | Standard alkyl methylene carbon. |

| C6 (CH₃) | 5 - 20 | Terminal methyl carbon, appearing in the typical upfield alkyl region.[13] |

| C7 (ethyl CH₂) | 20 - 30 | Ethyl group methylene carbon. |

| Ethyl CH₃ | 5 - 20 | Ethyl group methyl carbon. |

| C8 (methyl CH₃) | 5 - 20 | Methyl group carbon attached to the main chain. |

Advanced 2D NMR for Unambiguous Structural Elucidation

While 1D NMR provides substantial data, complex molecules like this compound benefit from 2D NMR experiments to resolve ambiguities and definitively map the molecular structure.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[18][19] Cross-peaks in a COSY spectrum connect coupled proton signals.

Expected Key Correlations:

-

H1 ↔ H2: Confirms the connectivity of the hydroxymethyl group to the backbone.

-

H2 ↔ H3: Establishes the link between the two chiral centers.

-

H2 ↔ H7: Connects the ethyl group to the C2 position.

-

H3 ↔ H4 & H3 ↔ H8: Links the C3 proton to the hexyl chain and the adjacent methyl group.

Caption: Key expected COSY correlations for this compound.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[20][21] This is an exceptionally powerful tool for assigning carbon resonances.[22][23]

Expected Correlations:

-

A cross-peak will appear for every C-H bond, linking the ¹H chemical shift (F2 axis) to the ¹³C chemical shift (F1 axis). For example, the proton signal at ~3.5 ppm (H1) will show a cross-peak with the carbon signal at ~65 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH).[23][24] This is crucial for connecting molecular fragments separated by quaternary carbons or heteroatoms and for confirming the overall carbon skeleton.[25]

Expected Key Correlations:

-

H1 → C2, C3: Protons on C1 will show correlations to C2 and C3, confirming the start of the carbon backbone.

-

H8 (methyl) → C2, C3, C4: The methyl protons on C8 will correlate to the adjacent C3 and also to the carbons two bonds away (C2 and C4), locking in the position of this methyl group.

-

Ethyl CH₃ → C2, C7: The terminal methyl protons of the ethyl group will correlate to its own methylene carbon (C7) and to the backbone carbon C2, confirming the attachment point of the ethyl group.

Experimental Protocol: A Self-Validating System

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and proper instrument setup.

Sample Preparation

-

Material Quantity: Weigh 5-25 mg of purified this compound into a clean, dry vial.[26][27] For ¹³C NMR, a higher concentration is preferable.[28]

-

Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective for most organic compounds and its residual proton peak is well-characterized.[29]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial to dissolve the sample completely.[28]

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a high-quality 5 mm NMR tube.[27][29] Ensure the sample height is optimal for the spectrometer, typically around 4-5 cm.[26][28]

-

Standard: The solvent (CDCl₃) typically contains tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm for calibration.[14]

-

Capping and Labeling: Securely cap the NMR tube to prevent evaporation and accurately label it.[27]

Data Acquisition Workflow

The following workflow outlines the logical sequence for acquiring a full set of NMR data for structural elucidation.

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. process-nmr.com [process-nmr.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Spin spin coupling and coupling constant | PPTX [slideshare.net]

- 8. NMR blog - Spin-Spin Coupling – Beyond Multiplicity — Nanalysis [nanalysis.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Video: Spin–Spin Coupling Constant: Overview [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alcohols | OpenOChem Learn [learn.openochem.org]

- 13. docsity.com [docsity.com]

- 14. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. rmn2d.univ-lille1.fr [rmn2d.univ-lille1.fr]

- 19. nmr.ceitec.cz [nmr.ceitec.cz]

- 20. fiveable.me [fiveable.me]

- 21. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 22. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 23. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 24. youtube.com [youtube.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 27. scribd.com [scribd.com]

- 28. organomation.com [organomation.com]

- 29. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the Infrared Spectroscopy of 2-Ethyl-3-methyl-1-hexanol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-Ethyl-3-methyl-1-hexanol, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its spectral features, present a robust experimental protocol for data acquisition, and interpret the resulting spectrum with a focus on the causality behind observed absorption bands.

Introduction: The Vibrational Language of a Branched Primary Alcohol

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational transitions of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For an organic molecule like this compound (C₉H₂₀O)[3][4], the IR spectrum reveals crucial information about its functional groups and overall structure. As a primary alcohol, the most prominent features will arise from the hydroxyl (-OH) group and the alkyl (C-H) framework.[5][6]

The structure of this compound, with its ethyl and methyl branches, introduces a degree of complexity to the C-H stretching and bending regions of the spectrum, which can be leveraged for detailed structural confirmation. Understanding the interplay between the molecule's structure and its vibrational modes is paramount for accurate spectral interpretation.

Theoretical Framework: Predicting the IR Spectrum of this compound

The IR spectrum of this compound is dominated by absorptions arising from O-H, C-H, and C-O bond vibrations. The position, intensity, and shape of these absorption bands are influenced by factors such as bond strength, the masses of the atoms involved, and intermolecular forces like hydrogen bonding.[7][8][9]

1. The O-H Stretching Vibration: A Telltale Broad Band

The most recognizable feature in the IR spectrum of an alcohol is the O-H stretching vibration.[5][6] For this compound, which is a liquid at room temperature, extensive intermolecular hydrogen bonding occurs between the hydroxyl groups of neighboring molecules. This hydrogen bonding weakens the O-H bond, causing the stretching vibration to absorb at a lower frequency and over a broader range.[9][10][11]

-

Expected Absorption: A very intense and broad absorption band is anticipated in the region of 3500-3200 cm⁻¹ .[5][6] The breadth of this peak is a direct consequence of the varying strengths of hydrogen bonds within the sample.[11] In contrast, a dilute solution in a non-polar solvent would show a sharper, less intense "free" O-H stretch near 3600 cm⁻¹.[12]

2. The C-H Stretching and Bending Vibrations: Probing the Alkyl Skeleton

The numerous C-H bonds in the ethyl, methyl, and hexyl components of the molecule will give rise to a series of absorptions. These are categorized into stretching and bending vibrations.[13]

-

C-H Stretching: These vibrations occur at higher frequencies than bending vibrations.[14] For the sp³-hybridized carbons in this compound, strong absorption bands are expected in the 3000-2850 cm⁻¹ region.[13] Within this range, asymmetric stretching vibrations absorb at slightly higher frequencies than symmetric stretching vibrations.[14]

-

C-H Bending: The bending vibrations (scissoring, rocking, wagging, and twisting) of the CH₂, and CH₃ groups appear at lower frequencies.[14][15] Expect to see absorptions in the 1470-1365 cm⁻¹ range. The presence of both methyl and methylene groups will likely result in overlapping peaks in this region.

3. The C-O Stretching Vibration: Identifying the Primary Alcohol

The stretching vibration of the C-O single bond is another key diagnostic peak for alcohols.[5][16] The position of this strong absorption can help distinguish between primary, secondary, and tertiary alcohols.[17][18] For a primary alcohol like this compound, the C-O stretch is expected to appear in the 1075-1000 cm⁻¹ range.[16][18] This peak is typically strong and can be found in the fingerprint region of the spectrum.[10]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum of this compound, the following Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy protocol is recommended. ATR-FTIR is a versatile technique for liquid samples, requiring minimal sample preparation.[19]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, water vapor) or instrumental interferences.

-

-

Sample Application:

-

Spectrum Acquisition:

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum, resulting in a transmittance or absorbance spectrum.

-

Label the significant peaks and compare their positions with the expected values.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.[19]

-

Data Presentation: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

| O-H Stretch (Hydrogen-bonded) | 3500 - 3200 | Strong | Broad |

| C-H Stretch (sp³) | 3000 - 2850 | Strong | Sharp |

| C-H Bend (CH₂ and CH₃) | 1470 - 1365 | Medium | Sharp |

| C-O Stretch (Primary Alcohol) | 1075 - 1000 | Strong | Sharp |

| O-H Bend (Out-of-plane) | ~650 | Medium | Broad |

Visualization of Key Vibrational Modes

The following diagram illustrates the primary functional groups of this compound and their corresponding regions of interest in the infrared spectrum.

Caption: Key functional groups in this compound and their IR absorption regions.

Conclusion: A Self-Validating Spectroscopic Profile

The infrared spectrum of this compound provides a clear and definitive fingerprint of its molecular structure. The presence of a strong, broad O-H stretching band, intense C-H stretching absorptions, and a robust C-O stretching peak within the characteristic range for a primary alcohol collectively serve as a self-validating system for its identification. Deviations from this expected pattern would suggest the presence of impurities or a different molecular structure. This guide provides the foundational knowledge for researchers and scientists to confidently acquire and interpret the IR spectrum of this branched primary alcohol, ensuring the integrity of their analytical results.

References

- AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET.

- National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook.

- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know.

- University of Calgary. (n.d.). IR: alcohols. Retrieved from University of Calgary website: [Link]

- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.

- Li, Y., et al. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from National Institutes of Health website: [Link]

- Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. Retrieved from Doc Brown's Chemistry website: [Link]

- Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). 2.3 THE MODES OF STRETCHING AND BENDING. Retrieved from a website providing educational resources on spectroscopy: [Link]

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem.

- Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts website: [Link]

- Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry website: [Link]

- Química Orgánica. (n.d.). IR Spectrum: Alcohols and Phenols.

- ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?

- Michigan State University. (n.d.). Infrared Spectrometry. Retrieved from Michigan State University Chemistry Department website: [Link]

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts website: [Link]

- Smith, B. C. (2017, April 1). Alcohols—The Rest of the Story.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Katiyar, D. (n.d.). IR Spectroscopy (Module-1I) Lecture Notes.

- University of Bristol. (n.d.). IR Spectroscopy. Retrieved from a university chemistry department website: [Link]

- Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration.

- Pharmacy 180. (n.d.). IR Stretching Frequencies - Structure Determination of Organic Compounds.

- Chemazon. (2023, November 10). Factors affecting vibrational (IR) stretching frequency | Vibrational or Infrared (IR) Spectroscopy.

- Stenutz. (n.d.). 2-methyl-3-ethyl-3-hexanol.

- Chemistry LibreTexts. (2023, January 29). Infrared Spectroscopy. Retrieved from Chemistry LibreTexts website: [Link]

- Wikipedia. (n.d.). 2-Ethylhexanol.

- National Institute of Standards and Technology. (n.d.). 3-Hexanol, 3-methyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-ethyl-2-methyl-1-hexanol. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 3-Hexanol, 3-methyl-. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). 1-Hexanol, 2-ethyl-. In NIST Chemistry WebBook.

Sources

- 1. Infrared Spectrometry [www2.chemistry.msu.edu]

- 2. chem.latech.edu [chem.latech.edu]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C9H20O | CID 21572686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. adichemistry.com [adichemistry.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. pharmacy180.com [pharmacy180.com]

- 9. youtube.com [youtube.com]

- 10. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. web.williams.edu [web.williams.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. agilent.com [agilent.com]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. academic.oup.com [academic.oup.com]

Mass Spectrometry Fragmentation of 2-Ethyl-3-methyl-1-hexanol

An In-Depth Technical Guide:

Introduction

2-Ethyl-3-methyl-1-hexanol (C₉H₂₀O, Molecular Weight: 144.25 g/mol ) is a branched-chain primary alcohol.[1][2] Understanding its behavior under electron ionization (EI) mass spectrometry is crucial for its identification and structural elucidation in complex matrices. Aliphatic alcohols are known to undergo extensive and characteristic fragmentation, often resulting in a weak or entirely absent molecular ion peak.[3][4][5][6] This guide provides a detailed analysis of the principal fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry. We will explore the causality behind the formation of key fragment ions, present a protocol for data acquisition, and visualize the complex fragmentation cascades.

The primary fragmentation mechanisms governing the mass spectrum of alcohols are alpha-cleavage and dehydration (loss of water).[4][7][8] These pathways are driven by the formation of energetically favorable, stabilized ions and neutral molecules.

Chapter 1: The Molecular Ion and Primary Fragmentation Drivers

Upon entering the ion source of a mass spectrometer, the this compound molecule is bombarded with high-energy electrons, dislodging a non-bonding electron from the oxygen atom to create a molecular ion (M⁺•) at a mass-to-charge ratio (m/z) of 144.

This molecular ion is highly energetic and readily fragments.[4] Its instability means the M⁺• peak at m/z 144 is expected to be of very low abundance or completely absent in the resulting spectrum. The fragmentation is dominated by two competing pathways initiated by the radical cation localized on the oxygen atom.[9]

-

Alpha (α)-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon).[10] This pathway is particularly favored as it leads to the formation of a resonance-stabilized oxonium ion.[3][11]

-

Dehydration: This pathway involves the elimination of a neutral water molecule (18 Da), resulting in the formation of an alkene radical cation at M-18.[7][11]

Chapter 2: The Dominant Pathway: Alpha-Cleavage

For primary alcohols like this compound, α-cleavage is the most characteristic and often dominant fragmentation process.[6] It involves the homolytic cleavage of the bond between C1 and C2. This cleavage is electronically favored because it results in a stable, neutral alkyl radical and a resonance-stabilized cation, [CH₂=OH]⁺.

This fragmentation leads to the formation of a highly abundant ion at m/z 31 . The presence of a strong peak at m/z 31 is a reliable diagnostic indicator for the presence of a primary alcohol moiety.[6][12][13] Due to the stability of this ion and the large size of the neutral radical lost, this fragment is often the base peak in the spectrum.

Caption: Dehydration of the molecular ion.

Chapter 4: Secondary Fragmentation and Characteristic Alkyl Ions